N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide
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Overview
Description
N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide is a heterocyclic compound that features both indazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of both indazole and indole rings in a single molecule makes this compound a compound of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide typically involves the formation of the indazole and indole rings followed by their coupling. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole ring through N–N bond formation using oxygen as the terminal oxidant . The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, solvent-free conditions and the use of green chemistry principles are often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can interfere with the normal function of the target, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: Compounds like N-(7-indazolyl)benzenesulfonamide have shown significant biological activities, including anticancer properties.
Indole derivatives: Compounds such as indole-3-carbinol are known for their anticancer and anti-inflammatory effects.
Uniqueness
N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide is unique due to the presence of both indazole and indole rings, which may confer a combination of biological activities not seen in compounds containing only one of these moieties. This dual presence can enhance its potential as a multifunctional therapeutic agent .
Properties
Molecular Formula |
C17H14N4O |
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Molecular Weight |
290.32 g/mol |
IUPAC Name |
N-(2H-indazol-3-ylmethyl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C17H14N4O/c22-17(12-5-3-7-14-11(12)8-9-18-14)19-10-16-13-4-1-2-6-15(13)20-21-16/h1-9,18H,10H2,(H,19,22)(H,20,21) |
InChI Key |
OPYJHTKKWGYJBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CNC(=O)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
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